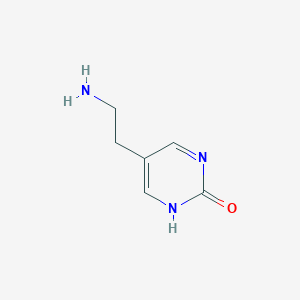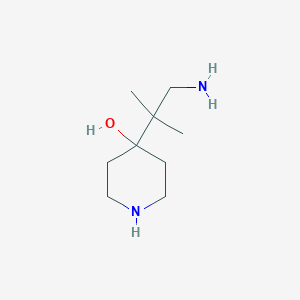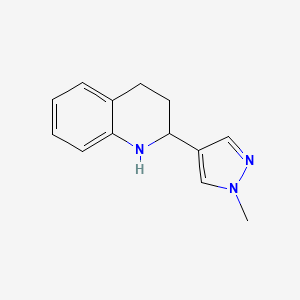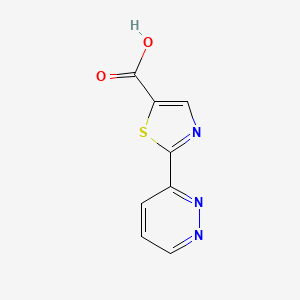
2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that combines the structural features of pyridazine and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the pyridazine moiety. One common method includes the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. Subsequent reactions with hydrazine derivatives can introduce the pyridazine ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the thiazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Aplicaciones Científicas De Investigación
2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone have similar biological activities and are used in medicinal chemistry.
Thiazole Derivatives: Thiazole-based compounds are known for their antimicrobial and anticancer properties
Uniqueness
2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid is unique due to its combination of pyridazine and thiazole rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H5N3O2S |
|---|---|
Peso molecular |
207.21 g/mol |
Nombre IUPAC |
2-pyridazin-3-yl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)6-4-9-7(14-6)5-2-1-3-10-11-5/h1-4H,(H,12,13) |
Clave InChI |
QGYDFPNQPXMCEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1)C2=NC=C(S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


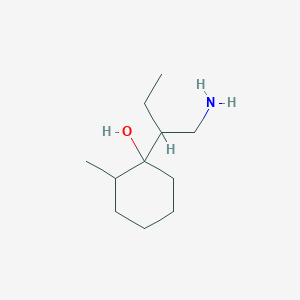
![Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13183122.png)
![2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13183134.png)
![3-([1-(Chloromethyl)cyclobutyl]methyl)furan](/img/structure/B13183150.png)

![7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183163.png)

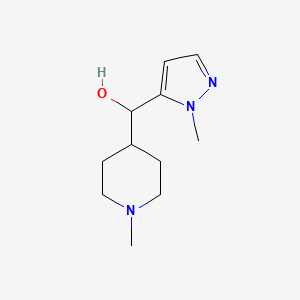
![{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13183181.png)
